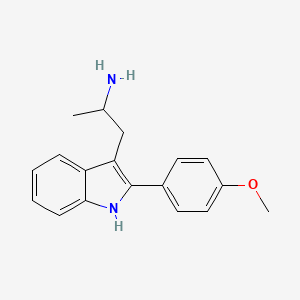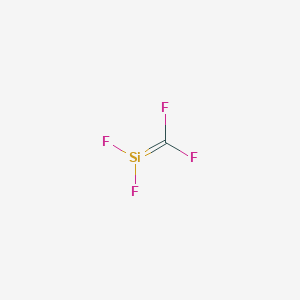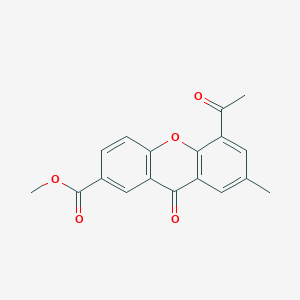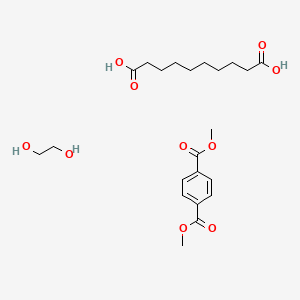
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is a compound that is primarily used in the production of polyesters. This compound is a combination of three distinct chemical entities: decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol. These components are known for their roles in the synthesis of various polymers, particularly polyesters, which are widely used in textiles, packaging, and other industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of polyesters from decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol typically involves a polycondensation reaction. This process requires the combination of a diacid (decanedioic acid and dimethyl benzene-1,4-dicarboxylate) with a diol (ethane-1,2-diol) under specific conditions. The reaction is usually carried out at elevated temperatures (around 260°C) and low pressure, often in the presence of a catalyst such as antimony (III) oxide .
Industrial Production Methods
In industrial settings, the production of polyesters involves a two-stage process: pre-polymerization and polymerization. During the pre-polymerization stage, a simple ester is formed between the acid and ethane-1,2-diol. This intermediate is then subjected to further heating and polymerization to form the final polyester product .
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Condensation Reactions: The primary reaction involved in the synthesis of polyesters.
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breakdown of esters into their corresponding acids and alcohols.
Common Reagents and Conditions
Catalysts: Antimony (III) oxide is commonly used.
Conditions: High temperature (around 260°C) and low pressure.
Major Products
The major product formed from these reactions is polyester, which has various applications in textiles, packaging, and other industries .
科学研究应用
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol has several scientific research applications:
Chemistry: Used in the study of polymerization processes and the development of new polymeric materials.
Biology: Investigated for its potential use in biodegradable polymers.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of polyesters for textiles, packaging, and other applications.
作用机制
The mechanism of action involves the formation of ester linkages between the carboxylic acid groups of decanedioic acid and dimethyl benzene-1,4-dicarboxylate and the hydroxyl groups of ethane-1,2-diol. This process results in the formation of long polymer chains, which are the basis of polyester materials .
相似化合物的比较
Similar Compounds
Polyethylene terephthalate (PET): Formed from terephthalic acid and ethylene glycol.
Nylon-6,6: Formed from hexamethylenediamine and adipic acid.
Uniqueness
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is unique due to its specific combination of monomers, which results in polyesters with distinct properties such as enhanced crystallinity and tensile strength .
属性
CAS 编号 |
41315-87-1 |
|---|---|
分子式 |
C22H34O10 |
分子量 |
458.5 g/mol |
IUPAC 名称 |
decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol |
InChI |
InChI=1S/C10H10O4.C10H18O4.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h3-6H,1-2H3;1-8H2,(H,11,12)(H,13,14);3-4H,1-2H2 |
InChI 键 |
UJVMVXJCVBXSAZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCCCC(=O)O)CCCC(=O)O.C(CO)O |
相关CAS编号 |
41315-87-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
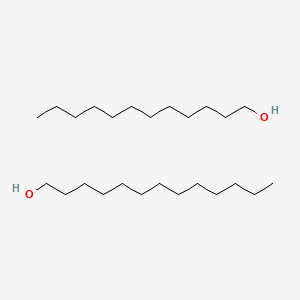

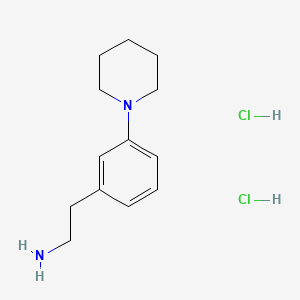
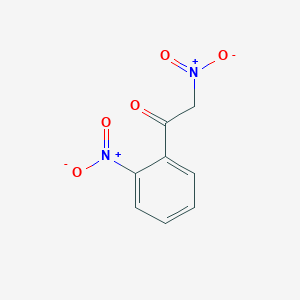
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)

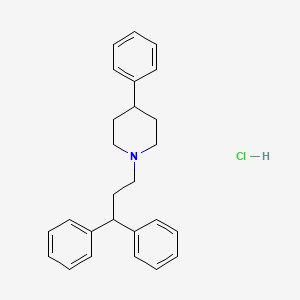
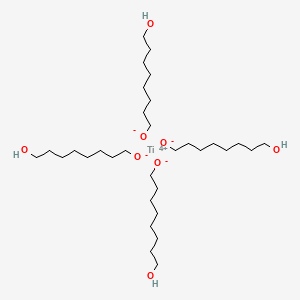
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)
